



Application Notes: Utilizing Sm21 Maleate for Sigma-2 (σ₂/TMEM97) Receptor Research

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Compound of Interest					
Compound Name:	Sm21 maleate				
Cat. No.:	B1681019	Get Quote			

Introduction The sigma-2 receptor (σ_2R), recently identified as Transmembrane Protein 97 (TMEM97), is a multifaceted protein implicated in a range of critical cellular processes.[1] Initially defined by its pharmacological profile, TMEM97 is now understood to be a key regulator of cholesterol homeostasis and a biomarker for cellular proliferation, particularly in cancer research.[1][2] It is highly expressed in various tumor types, including pancreatic, lung, breast, and prostate cancer, where its levels often correlate with the proliferative status of malignant cells.[3] Located primarily within the endoplasmic reticulum and lysosomes, TMEM97 interacts with key proteins such as PGRMC1, the low-density lipoprotein receptor (LDLR), and the Niemann-Pick C1 (NPC1) protein to control the uptake and trafficking of cholesterol.[1][4][5] Given its role in both oncogenic and neurodegenerative diseases, the $\sigma_2R/TMEM97$ presents a valuable target for diagnostics and therapeutics.[3]

Sm21 Maleate: A Selective σ_2 R/TMEM97 Antagonist **Sm21 maleate** is a potent and selective antagonist of the sigma-2 receptor.[4][6] As a tropane analogue, it demonstrates a high binding affinity for the σ_2 receptor with significant selectivity over the sigma-1 (σ_1) receptor subtype.[1] [7] This selectivity makes **Sm21 maleate** an invaluable tool for researchers seeking to isolate and study the specific functions of the σ_2 R/TMEM97. Pharmacologically, **Sm21 maleate** has been shown to produce analgesic and nootropic (cognition-enhancing) effects, which are attributed to its ability to increase the release of acetylcholine at central muscarinic synapses. [6] Its utility as a specific antagonist has been confirmed in functional assays, where it can prevent physiological responses triggered by σ_2 receptor agonists.[4][8] These application notes provide detailed protocols for using **Sm21 maleate** to investigate the binding, function, and signaling pathways of the σ_2 R/TMEM97.

Quantitative Data and Physicochemical Properties

The following tables summarize the key properties and binding affinities of **Sm21 maleate**, facilitating its use in experimental design.

Table 1: Physicochemical Properties of Sm21 Maleate

Property	Value	Reference(s)	
Chemical Name	(±)-Tropanyl 2-(4- chlorophenoxy)butanoate maleate	[3]	
Synonyms	SM-21, (±)-SM21	[9]	
CAS Number	155059-42-0	[10]	
Molecular Formula	C18H24CINO3·C4H4O4	[10]	
Molecular Weight	453.92 g/mol	[11]	
Purity	>99%	[11]	

| Solubility | Soluble in water to 25 mM |[11] |

Table 2: Receptor Binding Profile of Sm21 Maleate

Receptor Target	Binding Affinity (Ki)	Selectivity	Tissue Source	Reference(s)
Sigma-2 (σ ₂) Receptor	67.5 nM	-	Rat Liver	[7]
Sigma-1 (σ ₁) Receptor	>945 nM (calculated)	>14-fold vs. σ ₂	-	[7]

| Muscarinic Receptors | Lower affinity than for σ_2 | Preferential for σ_2 | - |[1] |

Signaling Pathways and Experimental Workflows

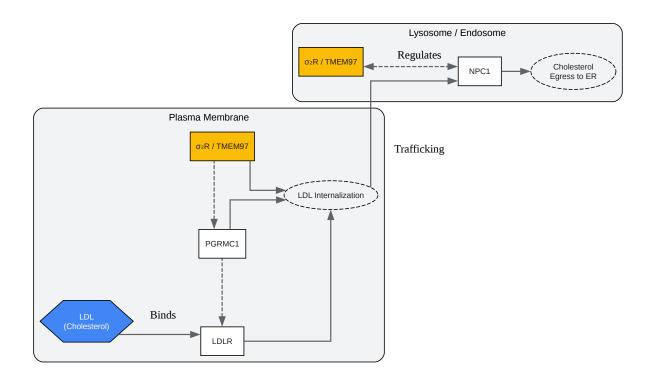




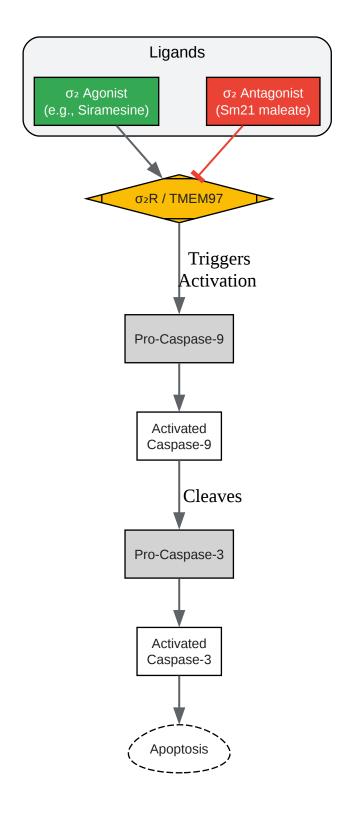


The following diagrams, rendered in DOT language, illustrate key pathways and workflows relevant to the study of $\sigma_2R/TMEM97$ function using **Sm21 maleate**.

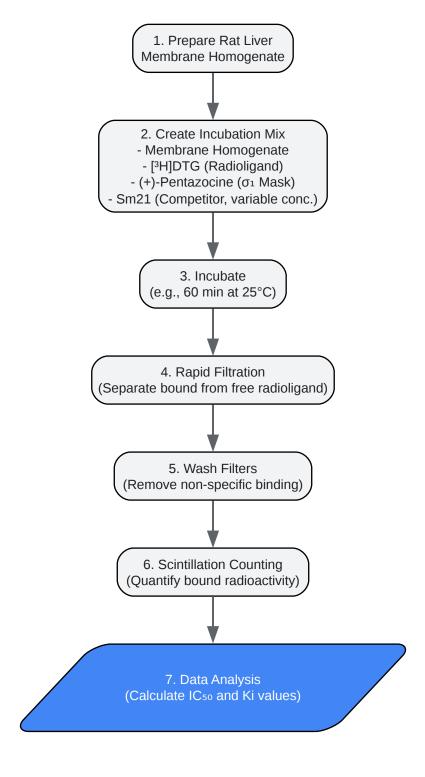




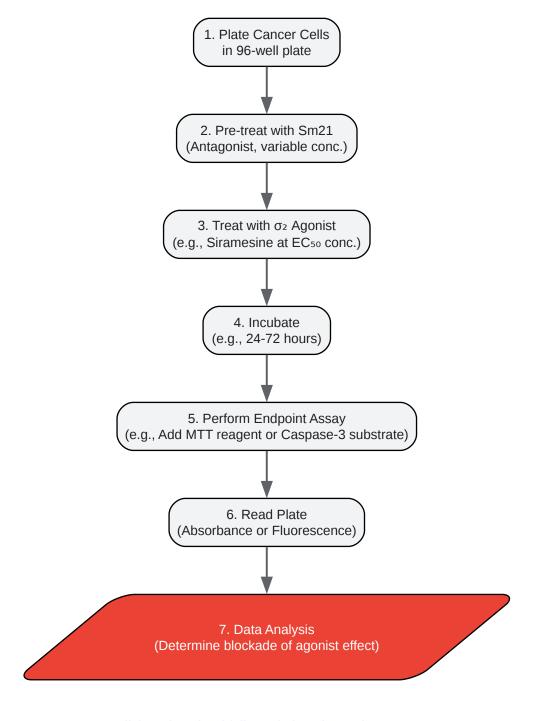












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